T-Butylaminopropyltrimethoxysilane
Overview
Description
T-Butylaminopropyltrimethoxysilane is an organosilicon compound with the chemical formula C10H25NO3Si. It is a versatile silane coupling agent used in various applications, including surface modification, adhesion promotion, and as a crosslinking agent in polymer chemistry .
Mechanism of Action
Target of Action
T-Butylaminopropyltrimethoxysilane is a complex chemical compound with a molecular formula of C10H25NO3Si . .
Biochemical Pathways
Biochemical pathways are complex networks of reactions that control the flux of metabolites to ensure that the output of the pathways meets biological demand . .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of T-Butylaminopropyltrimethoxysilane typically involves the reaction of trimethoxysilane with aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
T-Butylaminopropyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
T-Butylaminopropyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between inorganic materials and organic polymers.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in coatings, adhesives, and sealants to improve durability and performance.
Comparison with Similar Compounds
Similar Compounds
- N-Butylaminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
Uniqueness
T-Butylaminopropyltrimethoxysilane is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability and durability are critical .
Biological Activity
T-Butylaminopropyltrimethoxysilane (TBAPTMS) is a silane compound that has garnered attention in various fields, including materials science, biochemistry, and nanotechnology. Its unique structure, featuring a trimethoxysilane group and a t-butylamino functional group, allows it to interact with biological systems and surfaces effectively. This article reviews the biological activity of TBAPTMS, focusing on its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
TBAPTMS is characterized by the following chemical structure:
- Molecular Formula: CHN OSi
- Molecular Weight: 221.37 g/mol
- CAS Number: 31024-56-3
It is a colorless liquid that reacts with moisture and can form siloxane networks upon hydrolysis. The presence of the amino group enhances its reactivity with various substrates.
1. Surface Modification
TBAPTMS is widely used for surface modification to enhance biocompatibility and adhesion properties. Its application in coating materials has been investigated for improving the performance of biosensors and implants.
Case Study: Coating for Biosensors
A study demonstrated the use of TBAPTMS in creating a surface for biosensors that detect biological molecules. The amino groups facilitate the immobilization of enzymes or antibodies, significantly increasing sensor sensitivity and specificity .
Application | Mechanism | Outcome |
---|---|---|
Biosensor Coating | Amino group facilitates enzyme binding | Enhanced sensitivity and specificity |
Implant Surface | Improved biocompatibility | Reduced inflammatory response |
2. Antimicrobial Activity
Research indicates that TBAPTMS exhibits antimicrobial properties, making it suitable for applications in medical devices and coatings.
Research Findings:
A study explored the antimicrobial efficacy of TBAPTMS-modified surfaces against various pathogens. Results showed a significant reduction in bacterial adhesion and growth on surfaces treated with TBAPTMS compared to untreated controls .
Pathogen | Control Growth (%) | TBAPTMS Treated Growth (%) |
---|---|---|
Staphylococcus aureus | 100 | 20 |
Escherichia coli | 100 | 15 |
3. Cellular Interactions
TBAPTMS has been shown to influence cellular behavior, including adhesion, proliferation, and differentiation.
Mechanism of Action:
The amino groups on TBAPTMS can interact with cell surface receptors, promoting cell adhesion. This property is particularly beneficial in tissue engineering applications where cell attachment is critical for tissue regeneration.
Case Study: Cell Adhesion Enhancement
In vitro studies demonstrated that fibroblast cells adhered more effectively to TBAPTMS-treated surfaces than to untreated ones, suggesting its potential as a coating material for scaffolds used in regenerative medicine .
Safety and Toxicity
While TBAPTMS shows promising biological activity, it is essential to consider its safety profile. According to safety data sheets:
Properties
IUPAC Name |
2-methyl-N-(3-trimethoxysilylpropyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO3Si/c1-10(2,3)11-8-7-9-15(12-4,13-5)14-6/h11H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXULZQKARBZMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597207 | |
Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174219-86-4 | |
Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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